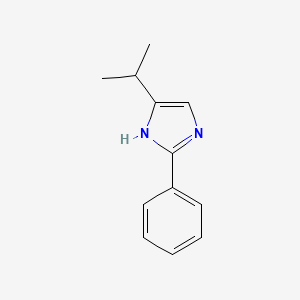

4-Isopropyl-2-phenyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-propan-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(2)11-8-13-12(14-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVYUMDIRRVYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Phenyl-Imidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenyl-imidazole scaffold is a privileged heterocyclic motif that has captivated chemists and pharmacologists for over a century. Its discovery opened a new chapter in organic synthesis and chemiluminescence, and its versatile structure has since been exploited to develop a plethora of biologically active compounds. This in-depth technical guide explores the history, synthesis, and therapeutic potential of phenyl-imidazole derivatives, with a focus on their interactions with key signaling pathways. This document provides a comprehensive resource for researchers and drug development professionals, featuring detailed experimental protocols, quantitative biological data, and visual representations of complex biological processes.

A Luminous Beginning: The Discovery and Early History

The story of phenyl-imidazoles begins with the discovery of 2,4,5-triphenyl-1H-imidazole, famously known as lophine . This compound was first synthesized in 1877 by the Polish chemist Bronisław Radziszewski.[1][2] Radziszewski's synthesis, a condensation reaction between benzil, benzaldehyde, and ammonia in ethanol, was a landmark achievement in heterocyclic chemistry.[2] This reaction, and its subsequent variations, became known as the Radziszewski imidazole synthesis. A few years prior, in 1858, Heinrich Debus had reported the synthesis of imidazole itself from glyoxal and ammonia.[3][4] The Radziszewski synthesis, however, provided a direct route to highly substituted imidazoles.[3][4]

The initial fascination with lophine stemmed from its remarkable property of chemiluminescence – the emission of light from a chemical reaction at ambient temperatures. This discovery marked one of the earliest examples of this phenomenon in a purely organic molecule.[5] The underlying mechanism involves the oxidation of lophine in the presence of a base, leading to an excited-state intermediate that decays with the emission of a characteristic yellow-green light. This captivating property spurred further research into the synthesis and photophysical properties of related compounds.

The Cornerstone of Synthesis: The Debus-Radziszewski Reaction

The Debus-Radziszewski reaction remains a cornerstone for the synthesis of polysubstituted imidazoles, including phenyl-imidazoles.[1][3][4] It is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate).[1][3][4]

The generally accepted mechanism proceeds in two main stages:

-

Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.

-

Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.

The versatility of this reaction allows for the introduction of various substituents at the 2, 4, and 5-positions of the imidazole core by simply changing the starting aldehyde and dicarbonyl compound. This has been instrumental in the development of diverse libraries of phenyl-imidazole derivatives for biological screening.

Key Experimental Protocols in Phenyl-Imidazole Synthesis

This section provides detailed methodologies for the synthesis of key phenyl-imidazole scaffolds.

Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via Radziszewski Reaction

Objective: To synthesize 2,4,5-triphenyl-1H-imidazole using the classical Radziszewski condensation.

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water with constant stirring.

-

A precipitate of crude lophine will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid and ammonium salts.

-

Recrystallize the crude product from hot ethanol to obtain purified, crystalline 2,4,5-triphenyl-1H-imidazole.[5]

-

Dry the purified product in a vacuum oven.

Synthesis of Substituted 2,4,5-Triphenyl-1H-imidazoles

Objective: To synthesize derivatives of lophine with substituents on the phenyl rings.

Materials:

-

Benzil

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

The procedure is analogous to the synthesis of lophine described in section 3.1.

-

Substitute the desired substituted benzaldehyde for benzaldehyde in the reaction mixture.

-

The reaction conditions (temperature, time) may require minor optimization depending on the reactivity of the substituted aldehyde.

-

Work-up and purification steps are the same as for lophine.

Synthesis of 1-Substituted-2,4,5-triphenyl-1H-imidazoles

Objective: To introduce a substituent at the N1 position of the imidazole ring.

Materials:

-

2,4,5-Triphenyl-1H-imidazole (lophine)

-

An appropriate alkylating or arylating agent (e.g., ethyl bromide, benzyl chloride)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-triphenyl-1H-imidazole (1.0 eq) in the anhydrous solvent.

-

Add the base (1.1-1.5 eq) portion-wise at 0 °C. Stir the mixture for 30-60 minutes to allow for the deprotonation of the imidazole nitrogen.

-

Slowly add the alkylating or arylating agent (1.0-1.2 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-substituted-2,4,5-triphenyl-1H-imidazole.

Therapeutic Potential and Biological Activities

The phenyl-imidazole scaffold has proven to be a versatile template for the design of potent modulators of various biological targets. The following sections highlight key therapeutic areas where these compounds have shown significant promise, with a focus on quantitative data.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers. Phenyl-imidazole derivatives have emerged as potent inhibitors of this pathway, primarily by targeting the Smoothened (SMO) receptor.

Below is a summary of the in vitro inhibitory activity of selected phenyl-imidazole derivatives against the Hedgehog signaling pathway.

| Compound ID | Structure | Target | Assay | IC50 (µM) | Reference |

| 25 | meta-fluoro benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | 0.01 | [6] |

| Vismodegib | (Positive Control) | Hedgehog Pathway | Gli-Luc Reporter Assay | ~0.02 | [6] |

| 23 | meta-trifluoromethyl benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | 0.02 | [6] |

| 24 | ortho-fluoro benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | 0.04 | [6] |

| 20 | 2,4-dichloro benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | <0.06 | [6] |

| 22 | para-fluoro benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | 0.43 | [6] |

| 28 | meta-chloro benzyloxy phenyl imidazole | Hedgehog Pathway | Gli-Luc Reporter Assay | 1.16 | [6] |

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAP kinases are key regulators of inflammatory responses and are implicated in a variety of inflammatory diseases and cancers. Pyridinyl-imidazole compounds, a subset of phenyl-imidazoles, are well-established as potent and selective inhibitors of p38 MAPK.

The following table summarizes the inhibitory activity of representative pyridinyl-imidazole compounds against p38 MAPK.

| Compound ID | Structure | Target | Assay | IC50 (µM) | Reference |

| SB203580 | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole | p38 MAPK | Kinase Assay | 0.3-0.5 | |

| SB202190 | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole | p38 MAPK | Kinase Assay | 0.05-0.1 | |

| RWJ 67657 | 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol | p38 MAPK | Kinase Assay | ~0.01 |

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. It is a key regulator of immune responses and is a promising target for cancer immunotherapy. Phenyl-imidazole derivatives have been identified as potent IDO1 inhibitors.

The table below presents the inhibitory activity of selected phenyl-imidazole compounds against IDO1.

| Compound ID | Structure | Target | Assay | IC50 (µM) | Ki (µM) | Reference |

| 4-Phenylimidazole | 4-Phenyl-1H-imidazole | IDO1 | Enzymatic Assay | 48 | - | |

| Compound 9j | N1-substituted 5-(2-hydroxyphenyl)imidazole | IDO1 | Enzymatic Assay | 6.40 | - | |

| Compound 9k | N1-substituted 5-(3-hydroxyphenyl)imidazole | IDO1 | Enzymatic Assay | 1.60 | - | |

| Compound 10m | N1-substituted 5-(3-hydroxy-4-bromophenyl)imidazole | IDO1 | Enzymatic Assay | 0.0338 | - | |

| Epacadostat | (Reference Compound) | IDO1 | Enzymatic Assay | 0.080 | - |

Key Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and a general experimental workflow for inhibitor screening, rendered using the DOT language for Graphviz.

Signaling Pathway Diagrams

Caption: The Hedgehog Signaling Pathway and the inhibitory action of phenyl-imidazole compounds on the SMO receptor.

Caption: The p38 MAPK Signaling Pathway and its inhibition by pyridinyl-imidazole compounds.

Caption: The Bax/Bcl-2 regulated apoptosis pathway and the influence of certain phenyl-imidazole derivatives.

Experimental Workflow for Inhibitor Screening

Caption: A generalized experimental workflow for the screening and development of phenyl-imidazole based inhibitors.

Pharmacokinetics of Phenyl-Imidazole Compounds

The successful development of a drug candidate relies heavily on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). While a comprehensive overview of the pharmacokinetics of all phenyl-imidazole derivatives is beyond the scope of this guide, this section presents some preclinical data for representative compounds to highlight key considerations for drug development professionals.

| Compound Type | Species | Route | Key Pharmacokinetic Parameters | Reference |

| Smoothened Antagonist (Imidazole-based) | Mouse | Oral | Good oral bioavailability | [7] |

| Rat | Oral | Suitable for in vivo studies | [7] | |

| Imidazole-linked Heterocycle (LSL33) | Mouse | Oral | Ameliorated cognitive impairment in an AD model at 2 mg/kg | [8] |

| Ketolide (RBx14255) | Mouse | Oral | High oral bioavailability (≥85%) | [9] |

| Rat | Oral | Moderate oral bioavailability (70%) | [9] | |

| Dog | Oral | High oral bioavailability (98%) | [9] |

Key Considerations for Drug Development:

-

Oral Bioavailability: As seen with the Smoothened antagonists and ketolides, the phenyl-imidazole scaffold can be incorporated into orally bioavailable drugs. However, formulation strategies may be necessary to enhance absorption, as was the case for the anti-cancer agent SR13668.[10]

-

Metabolism: The imidazole ring can be a site of metabolism. Understanding the metabolic pathways is crucial for predicting drug-drug interactions and optimizing metabolic stability.

-

Distribution: The lipophilicity of the phenyl groups can influence the volume of distribution. For CNS-targeted therapies, brain penetration is a critical parameter to assess.[8]

-

Clearance: The rate of clearance will determine the dosing frequency. Both hepatic and renal clearance mechanisms should be investigated.

Conclusion and Future Perspectives

From its serendipitous discovery as a chemiluminescent marvel to its current status as a cornerstone in medicinal chemistry, the phenyl-imidazole scaffold has demonstrated remarkable versatility and enduring appeal. The synthetic accessibility of this motif, primarily through the robust Debus-Radziszewski reaction, has enabled the exploration of vast chemical space, leading to the identification of potent inhibitors of key biological targets.

The successful development of phenyl-imidazole derivatives as inhibitors of the Hedgehog and p38 MAPK pathways, as well as IDO1, underscores the therapeutic potential of this compound class in oncology, inflammatory diseases, and immuno-oncology. The ability to fine-tune the pharmacological properties of these molecules through substitution at multiple positions on the imidazole and phenyl rings offers a powerful platform for lead optimization.

Future research in this area will likely focus on several key aspects:

-

Novel Target Identification: The application of high-throughput screening and computational methods will undoubtedly uncover new biological targets for phenyl-imidazole derivatives.

-

Improving Drug-like Properties: A continued focus on optimizing the pharmacokinetic and toxicological profiles of these compounds will be essential for their successful clinical translation.

-

Mechanism of Action Studies: A deeper understanding of the molecular interactions between phenyl-imidazole inhibitors and their targets, as well as their effects on downstream signaling pathways, will guide the design of more selective and potent drugs.

-

Combination Therapies: The exploration of phenyl-imidazole-based drugs in combination with other therapeutic agents holds promise for overcoming drug resistance and enhancing therapeutic efficacy.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]

- 5. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isopropyl-2-phenyl-1H-imidazole

IUPAC Name: 4-isopropyl-2-phenyl-1H-imidazole[1] CAS Number: 887588-11-6[1]

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible scientific literature, this guide presents a consolidated summary based on established principles of imidazole chemistry and data from closely related analogs. The methodologies and potential biological activities described herein are representative of the broader class of 2,4-substituted phenyl-imidazoles.

Physicochemical Properties and Characterization

| Parameter | Typical Value/Observation | Method of Analysis |

| Molecular Formula | C₁₂H₁₄N₂ | --- |

| Molecular Weight | 186.26 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Varies (typically 150-250 °C for related compounds) | Melting Point Apparatus |

| ¹H NMR | Signals corresponding to aromatic, imidazole, and isopropyl protons | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR | Signals corresponding to aromatic, imidazole, and isopropyl carbons | Nuclear Magnetic Resonance Spectroscopy |

| IR Spectrum | Characteristic peaks for N-H, C-H, C=N, and C=C bonds | Infrared Spectroscopy |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

Synthesis Methodology

The synthesis of 4-substituted-2-phenyl-1H-imidazoles can be achieved through various established synthetic routes. A common and effective method is the Radziszewski reaction and its modifications, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, a logical synthetic approach would involve the reaction of benzaldehyde, isobutyraldehyde (or a derivative), and a source of ammonia.

Representative Experimental Protocol: One-Pot Synthesis of 2,4-Disubstituted Imidazoles

This protocol is a generalized procedure adapted from common methods for synthesizing similar imidazole derivatives.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 equivalent), an appropriate α-hydroxyketone or α-haloketone precursor for the isopropyl group (1 equivalent), and an excess of ammonium acetate in glacial acetic acid.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.

-

Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A logical workflow for the synthesis and characterization of this compound is depicted below.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the 2-phenyl-1H-imidazole scaffold is present in numerous compounds with diverse pharmacological activities. Derivatives of 4-phenyl-imidazole have been investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO), a therapeutic target in oncology.[2] IDO is a key enzyme in the kynurenine pathway, which is involved in immune regulation. Inhibition of IDO can enhance anti-tumor immune responses.

The hypothetical signaling pathway below illustrates the role of IDO in tryptophan metabolism and how its inhibition by a compound like a 4-substituted-2-phenyl-imidazole derivative could impact this pathway.

Conclusion

This compound is a compound of interest within the broader family of pharmacologically relevant imidazole derivatives. While specific experimental data for this molecule is scarce, this guide provides a framework for its synthesis, characterization, and potential biological investigation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.

References

Navigating the Mechanistic Landscape of Phenyl-Imidazole Scaffolds: A Technical Guide for Researchers

Disclaimer: As of November 2025, a comprehensive review of scientific literature and databases reveals a notable absence of specific research detailing the mechanism of action for 4-Isopropyl-2-phenyl-1H-imidazole. This guide, therefore, broadens its scope to provide an in-depth analysis of the known mechanisms of action for structurally analogous phenyl-imidazole compounds. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals, offering a foundational understanding of how this chemical scaffold interacts with biological systems and suggesting potential avenues for the investigation of this compound.

The Phenyl-Imidazole Core: A Privileged Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone in the design of bioactive molecules, appearing in numerous natural compounds and synthetic drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions, combined with the synthetic tractability of the phenyl-imidazole core, has made it a "privileged structure" in medicinal chemistry. This guide will explore the diverse mechanisms of action exhibited by derivatives of this scaffold, focusing on anticancer, immunomodulatory, and anthelmintic activities.

Immunomodulatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO) by 4-Phenyl-1H-imidazole

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. In the context of oncology, IDO expression by tumor cells leads to a tryptophan-depleted microenvironment that suppresses the activity of tumor-infiltrating T-lymphocytes, thereby facilitating immune escape. 4-Phenyl-1H-imidazole (4-PI) has been identified as a noncompetitive inhibitor of IDO, binding to the heme iron at the active site.

Signaling Pathway of IDO Inhibition

The inhibitory action of 4-PI on IDO disrupts the immunosuppressive tumor microenvironment. By blocking the degradation of tryptophan, 4-PI helps to restore T-cell function and enhance anti-tumor immunity.

Quantitative Data: IDO Inhibition

| Compound | Inhibition Constant (Ki) | Inhibition Type | Reference |

| 4-Phenyl-1H-imidazole | ~10 µM | Noncompetitive | [1] |

| 1-Methyl-tryptophan (1-MT) | 34 µM | Competitive | [1] |

Experimental Protocol: IDO Inhibition Assay

Objective: To determine the inhibitory activity of a compound against human recombinant IDO.

Materials:

-

Human recombinant IDO enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer

-

Test compound (e.g., 4-Phenyl-1H-imidazole)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the IDO enzyme to the wells and incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and measure the absorbance at 480 nm to quantify the kynurenine produced.

-

Calculate the percent inhibition and determine the IC50 value for the test compound.

Anthelmintic Activity: Diisopropylphenyl-imidazole (DII) and Nicotinic Acetylcholine Receptors

The emergence of anthelmintic resistance necessitates the discovery of new drugs with novel mechanisms of action. Diisopropylphenyl-imidazole (DII) has been identified as a potent nematicidal agent with a unique mode of action in the model organism Caenorhabditis elegans.[2]

Mechanism of Action of DII

DII exerts its lethal effect on adult C. elegans by targeting a previously unidentified nicotinic acetylcholine receptor (nAChR) that contains the UNC-29 subunit.[2] This is distinct from the levamisole-sensitive nAChR, which also contains UNC-29 but is not the primary target of DII. The activation of this novel receptor by DII leads to spastic paralysis and death of the nematode. Interestingly, the larval stages of C. elegans are also sensitive to DII, but through an UNC-29-independent mechanism, suggesting a dual mode of action that could potentially slow the development of resistance.[2]

Quantitative Data: Nematicidal Activity of DII

| Organism | Stage | Concentration for Lethal Effect | Reference |

| C. elegans | Adult & Larva | Not specified in abstract | [2] |

Experimental Protocol: C. elegans Lethality Assay

Objective: To assess the nematicidal activity of DII on C. elegans.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 (food source)

-

Synchronized population of C. elegans (L4 larvae or young adults)

-

DII dissolved in a suitable solvent (e.g., DMSO)

-

M9 buffer

-

Microscope

Procedure:

-

Prepare NGM plates seeded with E. coli OP50.

-

Add DII to the surface of the NGM plates at various concentrations. Allow the solvent to evaporate.

-

Transfer a synchronized population of C. elegans to the DII-containing plates.

-

Incubate the plates at 20°C.

-

At specified time points (e.g., 24, 48, 72 hours), score the worms for viability under a microscope. Worms that do not respond to prodding with a platinum wire are considered dead.

-

Calculate the percentage of lethality at each concentration and time point.

-

Determine the LC50 (lethal concentration 50%) value for DII.

Anticancer and Antimicrobial Activity of Substituted Phenyl-Benzimidazoles

A significant body of research has focused on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives as potential anticancer and antimicrobial agents. These compounds exhibit a multi-targeted mechanism of action.

Anticancer Mechanism

The primary anticancer mechanism of these benzimidazole derivatives involves the induction of cell cycle arrest and apoptosis.[3] By interfering with the cell cycle at various phases (G0/G1, S, or G2/M), these compounds lead to aberrant DNA replication and mitosis, ultimately triggering programmed cell death.[3] This is often associated with the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[3]

Antimicrobial Mechanism

For their antibacterial activity, dihydrofolate reductase (DHFR) has been proposed as a potential target.[3][4] DHFR is a crucial enzyme in the biosynthesis of tetrahydrofolate, a precursor for the synthesis of purines and thymidine. Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, thereby halting DNA synthesis and bacterial growth.

Quantitative Data: Anticancer and Antimicrobial Activities

Antiproliferative Activity:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 2g | MDA-MB-231 | Not specified, but noted as best activity | [3] |

Antimicrobial Activity (MIC in µg/mL):

| Compound | S. faecalis | S. aureus | MRSA | C. albicans | A. niger | Reference |

| 2g | 8 | 4 | 4 | - | - | [3] |

| 1b, 1c, 2e, 2g | - | - | - | 64 | 64 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be elucidated, the diverse biological activities of its structural analogs provide a compelling rationale for further investigation. The phenyl-imidazole scaffold has demonstrated significant potential as an immunomodulator, anthelmintic, and anticancer agent. Future research on this compound could be directed by the findings presented in this guide. For instance, its structural similarity to 4-PI suggests that it could be screened for activity against IDO. Furthermore, its potential as an anticancer or antimicrobial agent could be explored using the experimental protocols detailed above. The synthesis of a focused library of derivatives based on the this compound core could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

- 1. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-Isopropyl-2-phenyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Isopropyl-2-phenyl-1H-imidazole. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes representative data from closely related analogs, primarily 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole, to illustrate the expected spectroscopic features. This approach allows for a detailed exploration of the characteristic signals and fragmentation patterns anticipated for the target compound.

Introduction

This compound belongs to the substituted imidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. Thorough spectroscopic characterization is a critical step in the synthesis and development of such compounds, ensuring structural confirmation and purity assessment. This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Predicted and Representative Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound. The provided NMR and IR data are based on the closely related analog, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole, and serve as a strong predictive model for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.63 | s | 1H | N-H (imidazole) |

| ~8.05 | d | 2H | Aromatic C-H (ortho to isopropyl) |

| ~7.8-7.2 | m | 5H | Aromatic C-H (phenyl group) |

| ~7.0 | s | 1H | C5-H (imidazole) |

| ~3.26 | sep | 1H | CH (isopropyl) |

| ~1.30 | d | 6H | CH₃ (isopropyl) |

Note: Data is representative from a similar compound, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole. Chemical shifts are referenced to TMS.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~149.7 | C=N (imidazole) |

| ~146.1 | Aromatic C (ipso, attached to imidazole) |

| ~130-125 | Aromatic C-H and C (ipso, phenyl) |

| ~120 | C4 (imidazole) |

| ~115 | C5 (imidazole) |

| ~33.8 | CH (isopropyl) |

| ~23.4 | CH₃ (isopropyl) |

Note: Data is representative from a similar compound, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3422 | Broad | N-H stretching |

| ~3054 | Medium | Aromatic C-H stretching |

| ~2960 | Medium | Aliphatic C-H stretching (isopropyl) |

| ~1601-1400 | Strong | C=C and C=N stretching (aromatic and imidazole rings) |

| ~1385 | Medium | CH₃ bending (isopropyl) |

| ~838 | Strong | C-H out-of-plane bending (para-substituted phenyl) |

Note: Data is representative from a similar compound, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

| 171 | [M - CH₃]⁺ |

| 143 | [M - C₃H₇]⁺ |

| 104 | [C₇H₅N]⁺ (Benzonitrile cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of 2,4-disubstituted imidazoles, which can be adapted for this compound.

Synthesis of 2,4-Disubstituted Imidazoles

A common and effective method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[2][3]

General Procedure:

-

A mixture of the appropriate amidine hydrochloride (1 equivalent) and a base such as potassium bicarbonate (4 equivalents) in a solvent system like aqueous tetrahydrofuran (THF) is heated to reflux with vigorous stirring.[2]

-

A solution of the corresponding α-bromoketone (1 equivalent) in THF is added dropwise to the refluxing mixture.[2]

-

The reaction is maintained at reflux for a specified period (e.g., 2 hours) and monitored for completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

-

Upon completion, the organic solvent is removed under reduced pressure.

-

The resulting solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., isopropyl ether/hexanes) to yield the purified 2,4-disubstituted imidazole.[2]

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for the structural elucidation of the synthesized compound.

Sample Preparation:

-

Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5]

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Reference the spectra to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The KBr pellet method is a common technique for solid samples.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[6][7]

-

Transfer the finely ground powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[7]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron Ionization (EI) is a common technique for this class of compounds.

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[8][9][10]

Data Acquisition:

-

The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 7. youtube.com [youtube.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chromatographyonline.com [chromatographyonline.com]

physical and chemical properties of 4-Isopropyl-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-2-phenyl-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine. The substitution pattern of a phenyl group at the 2-position and an isopropyl group at the 4-position imparts specific physicochemical characteristics that may influence its biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a general synthetic methodology, and discusses the potential for biological activity based on related compounds.

Core Physical and Chemical Properties

General Information

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 887588-11-6 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |

| Molecular Weight | 186.26 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 97% | [1] |

| Storage Temperature | Refrigerator | [1] |

Physicochemical Data

Quantitative experimental data for the following properties of this compound are not currently available in peer-reviewed literature. The table below will be updated as new data becomes available.

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Experimental Protocols

General Synthesis of 2,4-Disubstituted Imidazoles

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of 2,4-disubstituted imidazoles is the reaction of an α-haloketone with an amidine. This approach, often referred to as the Radziszewski synthesis or variations thereof, can be adapted to produce the target compound.

Reaction Scheme:

Methodology:

-

Amidine Formation (if not commercially available): Benzamidine can be prepared from benzonitrile via the Pinner reaction or other established methods.

-

α-Haloketone Preparation: 1-Bromo-3-methyl-2-butanone can be synthesized by the bromination of 3-methyl-2-butanone.

-

Condensation Reaction:

-

Benzamidine hydrochloride and an excess of a suitable ammonia source (e.g., ammonium acetate) are dissolved in a high-boiling point solvent such as formamide or dimethylformamide (DMF).

-

1-Bromo-3-methyl-2-butanone is added to the solution.

-

The reaction mixture is heated, typically at temperatures ranging from 100 to 180 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous solution is basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

-

Spectral Analysis

Specific spectral data for this compound is not currently available. However, the expected spectral characteristics can be inferred from the analysis of similar substituted imidazoles.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the imidazole ring proton, and the protons of the isopropyl group.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the imidazole ring, and the isopropyl group.

Expected IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the imidazole ring, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations within the imidazole and phenyl rings.

Expected Mass Spectrometry Data

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (186.26 g/mol ). Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the phenyl and imidazole rings.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the involvement in any signaling pathways of this compound. However, the imidazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.

Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Antifungal

-

Antibacterial

-

Anticancer

-

Anti-inflammatory

-

Antiviral

The biological activity of a particular substituted imidazole is highly dependent on the nature and position of its substituents. For instance, a study on a "diisopropylphenyl-imidazole" (with an unspecified substitution pattern) demonstrated anthelmintic activity. This suggests that this compound could be a candidate for biological screening.

Logical Relationship for Drug Discovery:

References

Substituted 1H-Imidazole Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of substituted 1H-imidazole derivatives, focusing on their anticancer and antifungal properties. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity of Substituted 1H-Imidazole Derivatives

Substituted 1H-imidazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular processes such as tubulin polymerization and the disruption of key signaling pathways.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity (IC50 values) of various substituted 1H-imidazole derivatives against different human cancer cell lines.

Table 1: IC50 Values of Imidazole Derivatives Against Various Cancer Cell Lines

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-aryl-4-benzoyl | Melanoma | Varies | [1] |

| 2 | 1-substituted-2-aryl | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 0.08 - 1.0 | [2] |

| 3 | 2-phenyl benzimidazole | MCF-7 | 3.37 - 6.30 | [2] |

| 4 | Benzimidazole-pyrazole | A549 | 2.2 - 2.8 | [3] |

| 5 | Imidazoloquinoxaline | MCF-7, MD-MBA-231, A549, HCT-116 | Comparable to colchicine | |

| 6 | 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole | HeLa | 6 - 7 | [1] |

| 7 | 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole | HCT-116 | 17 - 36 | [1] |

| 8 | Imidazo[1,2-a]pyrimidine | MCF-7, MDA-MB-231 | 35.1 - 43.4 | [4] |

| 9 | Tetrazole-isoxazoline hybrids | MDA-MB-231, A549 | 1.22 - 3.62 | [5] |

Antifungal and Antibacterial Activity of Substituted 1H-Imidazole Derivatives

The imidazole core is a well-established pharmacophore in antifungal drug discovery, with several marketed drugs belonging to this class. These compounds primarily exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Additionally, some derivatives exhibit antibacterial activity.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 1H-imidazole derivatives against various fungal and bacterial strains.

Table 2: MIC Values of Imidazole Derivatives Against Fungal and Bacterial Strains

| Compound | Substitution Pattern | Fungal/Bacterial Strain | MIC (µg/mL) | Reference |

| 10 | Imidazole derivative | Candida albicans | Varies | [6] |

| 11 | Imidazole derivative | Candida krusei | Varies | [6] |

| 12 | Halogenated derivatives | Candida spp. | 1 | [6] |

| 13 | Imidazole derivative | Mycobacterium tuberculosis | 4 - 64 | [6] |

| 14 | HL1 | Staphylococcus aureus | 625 | [7] |

| 15 | HL1 | MRSA | 1250 | [7] |

| 16 | HL2 | Staphylococcus aureus | 625 | [7] |

| 17 | HL2 | MRSA | 625 | [7] |

Key Signaling Pathways Targeted by Imidazole Derivatives

The anticancer effects of many substituted 1H-imidazole derivatives are attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer.[8][9] Some imidazole derivatives act as EGFR inhibitors, blocking downstream signaling cascades.[2]

Caption: EGFR signaling pathway and its inhibition by imidazole derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[10][11][12] Imidazole derivatives have been shown to inhibit this pathway at various nodes.

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by imidazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 1H-imidazole derivative and for key biological assays used to evaluate their anticancer and antifungal activities.

Synthesis of 2,4,5-Triphenyl-1H-imidazole

This protocol describes a one-pot synthesis of 2,4,5-triphenyl-1H-imidazole, a common scaffold for further derivatization.[13][14][15]

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2 mmol).

-

Add glacial acetic acid (5 mL) as a solvent and catalyst.

-

Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

-

Dry the purified product under vacuum.

Caption: General workflow for the synthesis of 2,4,5-triphenyl-1H-imidazole.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17][18]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (substituted 1H-imidazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Observe the formation of purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[19][20][21][22]

Materials:

-

Fungal strains

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Test compounds (substituted 1H-imidazole derivatives)

-

Standard antifungal drug (e.g., Amphotericin B)[23]

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal strain in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Dilute the inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

-

Prepare serial twofold dilutions of the test compounds and the standard antifungal drug in the 96-well plates using RPMI-1640 medium.

-

Inoculate each well with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity compared to the growth control), either visually or by measuring the optical density with a microplate reader.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism of action for several anticancer drugs.[2][24][25][26]

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Test compounds

-

A fluorescence or absorbance-based tubulin polymerization assay kit

-

A microplate reader capable of measuring fluorescence or absorbance at 340 nm

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

On ice, add the tubulin polymerization buffer to the wells of a 96-well plate.

-

Add the test compounds to the respective wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Add the purified tubulin solution to each well and mix gently.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence or absorbance increase compared to the negative control.

-

Calculate the IC50 value for tubulin polymerization inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sctunisie.org [sctunisie.org]

- 14. ijcrt.org [ijcrt.org]

- 15. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Amphotericin B - Wikipedia [en.wikipedia.org]

- 24. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 25. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Isopropyl Group: A Keystone in Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isopropyl group, a seemingly simple branched alkyl substituent, plays a multifaceted and often critical role in modulating the biological activity of therapeutic agents. Its unique steric and electronic properties significantly influence a molecule's pharmacodynamic and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the isopropyl group's contribution to biological activity, focusing on its impact on drug-target interactions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. Through an examination of key examples, including inhibitors of Activin Receptor-Like Kinase 2 (ALK2) and the BCR-ABL tyrosine kinase, this document serves as a resource for medicinal chemists and drug development professionals aiming to leverage the strategic incorporation of the isopropyl group in molecular design.

Physicochemical Properties and Their Biological Implications

The isopropyl group [-CH(CH₃)₂] confers distinct physicochemical characteristics to a molecule that are pivotal for its biological function.

-

Steric Bulk and Shape: As a branched alkyl group, the isopropyl moiety is bulkier than its linear n-propyl isomer.[1] This steric hindrance can be crucial for orienting a molecule within a binding pocket, often leading to enhanced selectivity for the target receptor over other proteins.[1] Its tetrahedral geometry can also influence the overall conformation of a molecule, which is a key determinant in receptor binding.

-

Hydrophobicity and Lipophilicity: The isopropyl group is nonpolar and contributes to the overall lipophilicity of a compound.[2] This property is critical for a drug's ability to cross cell membranes and access intracellular targets.[2] The hydrophobic nature of the isopropyl group facilitates favorable van der Waals interactions within hydrophobic pockets of target proteins, often contributing significantly to binding affinity.[3]

-

Metabolic Stability: The branched nature of the isopropyl group can confer increased metabolic stability. The tertiary carbon is less susceptible to oxidation by cytochrome P450 enzymes compared to a primary or secondary carbon in a linear alkyl chain, potentially leading to a longer in vivo half-life of the drug.

Quantitative Analysis of the Isopropyl Group's Contribution to Biological Activity

The impact of the isopropyl group on biological activity is best illustrated through quantitative structure-activity relationship (SAR) studies. The following tables summarize data from studies on ALK2 and BCR-ABL inhibitors, where modifications involving the isopropyl group or its bioisosteres have been evaluated.

Table 1: Structure-Activity Relationship of ALK2 Inhibitors

| Compound/Analog | N-Substituent | ALK2 IC50 (nM) | Cellular Potency (BRE-Luc IC50, µM) | Reference |

| 4 | Isopropyl | - | - | [4] |

| 5 | 4-Tetrahydrofuryl | - | - | [4] |

| 14 | (Un-ionized at neutral pH) | - | 1.3 | [4] |

| 15 (Zilurgisertib) | Azabicyclo[3.1.0]hexane derivative | < 1 | 0.051 | [4] |

Data extracted from a study on zilurgisertib development, highlighting the modulation of the N-substituent to optimize potency and physicochemical properties. While a direct isopropyl analog's IC50 is not provided in this specific table, the study discusses replacing the isopropyl group to attenuate basicity while retaining potency.[4]

Table 2: Potency of BCR-ABL Kinase Inhibitors

| Inhibitor | Key Structural Features | Bcr-Abl Kinase IC50 (nM) | Reference |

| Imatinib | Phenylaminopyrimidine | 25-50 | [5] |

| Dasatinib | Aminothiazole with a hydroxyethyl-piperazine and a 2-chloro-6-methylphenyl group. The aminothiazole can be considered a bioisostere for a substituted phenyl ring. | 1-2 | [5] |

| PD173955 | Pyrido[2,3-d]pyrimidine | 1-2 | [5] |

| PD166326 | Pyrido[2,3-d]pyrimidine | More potent than PD173955 | [5] |

Dasatinib is a potent BCR-ABL inhibitor. While it doesn't contain a traditional isopropyl group, its structure and interactions within the kinase domain provide insights into the importance of specific hydrophobic and steric features in achieving high potency.[5][6]

Case Studies: The Isopropyl Group in Action

ALK2 Inhibitors for Fibrodysplasia Ossificans Progressiva (FOP)

Fibrodysplasia Ossificans Progressiva is a rare genetic disorder characterized by abnormal bone formation, driven by gain-of-function mutations in the ALK2 receptor, a bone morphogenetic protein (BMP) type I receptor.[4] Small molecule inhibitors of ALK2 are a promising therapeutic strategy.

The development of the selective ALK2 inhibitor, zilurgisertib, involved extensive SAR studies, including modifications of an N-substituent that could be occupied by an isopropyl group.[4] The aim was to modulate the basicity of a tertiary amine while maintaining high potency.[4] The isopropyl group, in this context, would occupy a hydrophobic pocket, and its replacement with other groups like a 4-tetrahydrofuryl ring or a bicyclo[2.2.2]octane system was explored to fine-tune the drug's properties, leading to compounds with exquisite cellular potency.[4]

The binding of BMP ligands to the ALK2 receptor complex initiates a signaling cascade that leads to the phosphorylation of SMAD proteins, their translocation to the nucleus, and the subsequent regulation of gene expression involved in bone formation.[7]

Caption: ALK2 signaling pathway and point of inhibition.

Dasatinib: A BCR-ABL Kinase Inhibitor

Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL tyrosine kinase.[8] Dasatinib is a potent second-generation inhibitor of BCR-ABL, effective against many imatinib-resistant mutations.[6] The crystal structure of dasatinib bound to the ABL kinase domain reveals that its high affinity is partly due to its ability to bind to multiple conformations of the enzyme.[1][6] While not a simple isopropyl group, the 2-chloro-6-methylphenyl moiety of dasatinib occupies a hydrophobic pocket, and the interactions of the methyl group are critical for its potent inhibitory activity. This highlights the principle of using small alkyl groups to exploit hydrophobic interactions for enhanced binding.

The BCR-ABL oncoprotein activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[8][9]

Caption: Simplified BCR-ABL signaling and inhibition by Dasatinib.

Experimental Protocols

ALK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from Promega's application note for the ALK2 Kinase Enzyme System.[10]

Objective: To determine the enzymatic activity of ALK2 and assess the potency of inhibitory compounds.

Materials:

-

ALK2 Kinase Enzyme System (Promega)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT

-

Substrate (e.g., 0.1µg/µl Casein)

-

ATP

-

Test inhibitors

-

384-well low volume plates

Procedure:

-

Reagent Preparation: Dilute the ALK2 enzyme, substrate, ATP, and test inhibitors to their desired concentrations in Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µl of test inhibitor or 5% DMSO (for control).

-

2 µl of diluted ALK2 enzyme.

-

2 µl of the substrate/ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Data Acquisition: Record the luminescence using a plate reader with an integration time of 0.5-1 second. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This protocol is a generalized procedure based on methodologies described in studies of BMP signaling.[11][12]

Objective: To measure the cellular response to BMP signaling and the effect of inhibitors on this pathway.

Materials:

-

Cells stably or transiently transfected with a BRE-luciferase reporter construct (e.g., C2C12 or HEK293 cells).[11][12]

-

Cell culture medium (e.g., DMEM) with and without serum.

-

BMP ligand (e.g., BMP-2, BMP-6).[12]

-

Test inhibitors.

-

Luciferase Assay System (e.g., from Promega).

-

Lysis buffer.

-

Protein assay kit (e.g., DC protein assay kit).[11]

-

24-well plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the BRE-luciferase reporter cells in a 24-well plate at a desired density (e.g., 5 x 10⁵ cells/well) and allow them to adhere.[11]

-

Serum Starvation: The following day, replace the medium with a serum-free medium and incubate overnight to reduce basal signaling.[11]

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor for 30 minutes.[11]

-

BMP Stimulation: Stimulate the cells by adding a BMP ligand (or vehicle control) and incubate overnight.[11]

-

Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol of the luciferase assay system.

-

Normalization: Normalize the luciferase activity to the total protein content of each sample, determined using a protein assay.[11]

Visualization of Isopropyl Group Interactions

The following represents a generalized workflow for visualizing the interaction of a ligand containing an isopropyl group within a protein's binding pocket using X-ray crystallography data.

Caption: Workflow for visualizing protein-ligand interactions.

Conclusion

The isopropyl group, through its distinct steric and hydrophobic properties, is a powerful tool in the medicinal chemist's arsenal. As demonstrated by the examples of ALK2 and BCR-ABL inhibitors, the strategic placement of this group can significantly enhance binding affinity, selectivity, and overall biological activity. The quantitative data and experimental protocols provided in this guide offer a framework for the systematic evaluation and optimization of compounds containing this important functional group. A thorough understanding of the principles outlined herein will aid in the rational design of more potent and selective therapeutic agents.

References

- 1. rcsb.org [rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. Demystifying the thermodynamics of ligand binding | Oxford Protein Informatics Group [blopig.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. promega.com.cn [promega.com.cn]

- 11. 2.3. Luciferase Reporter Assay [bio-protocol.org]

- 12. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of 4-Isopropyl-2-phenyl-1H-imidazole: A Technical Guide

An in-depth technical guide on the preliminary in-vitro screening of 4-Isopropyl-2-phenyl-1H-imidazole is provided below, tailored for researchers, scientists, and drug development professionals.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4] The imidazole nucleus is a key structural motif in many biologically active molecules, including natural products and synthetic drugs.[3][4] Phenyl-imidazole scaffolds, in particular, have been explored for their potential as antimicrobial, antifungal, anticancer, and enzyme inhibitory agents.[2][5][6][7][8] This technical guide outlines a comprehensive preliminary in-vitro screening approach for this compound, a specific derivative within this class. The guide details experimental protocols and data presentation for key assays, providing a framework for the initial biological evaluation of this compound.

Data Presentation: Illustrative In-Vitro Activities

Due to the absence of specific experimental data for this compound in the public domain, the following tables present illustrative quantitative data based on the reported activities of structurally similar phenyl-imidazole derivatives. These tables are intended to provide a representative overview of the potential biological profile of the target compound.

Table 1: Illustrative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

| Microbial Strain | Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | This compound | 16 | Ciprofloxacin | 4 |

| Bacillus subtilis (Gram-positive) | This compound | 32 | Ciprofloxacin | 8 |

| Escherichia coli (Gram-negative) | This compound | 64 | Ciprofloxacin | 8 |

| Pseudomonas aeruginosa (Gram-negative) | This compound | >128 | Ciprofloxacin | 16 |

Table 2: Illustrative Antifungal Activity Data (Minimum Inhibitory Concentration - MIC)

| Fungal Strain | Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Candida albicans | This compound | 8 | Fluconazole | 2 |

| Aspergillus niger | This compound | 16 | Fluconazole | 4 |

Table 3: Illustrative Cytotoxicity Data (IC50)

| Cell Line | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| MCF-7 (Human Breast Cancer) | This compound | 25 | Doxorubicin | 1.2 |

| A549 (Human Lung Cancer) | This compound | 40 | Doxorubicin | 2.5 |

| HEK293 (Normal Human Kidney) | This compound | >100 | Doxorubicin | >50 |

Table 4: Illustrative Enzyme Inhibition Data (IC50)

| Enzyme | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| Indoleamine 2,3-dioxygenase (IDO) | This compound | 15 | Epacadostat | 0.01 |

| Xanthine Oxidase (XO) | This compound | 30 | Allopurinol | 5 |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Standard antimicrobial (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) agents

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the appropriate broth/medium in a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of each microbial/fungal strain (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Add the inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive controls (broth/medium with inoculum only) and negative controls (broth/medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the cytotoxic effect of the test compound on cancer and normal cell lines.

Materials:

-

Test compound (this compound)

-

Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Standard cytotoxic drug (e.g., Doxorubicin)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Enzyme Inhibition Assay: Example - Indoleamine 2,3-dioxygenase (IDO) Assay